molecular formula C17H19FN2O3 B7078716 N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide

N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B7078716
M. Wt: 318.34 g/mol
InChI Key: ZMFHJSIZUNJNCD-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methyl group, and an oxazole ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the fluorophenyl group can be achieved through nucleophilic substitution reactions, where a fluorine atom is substituted onto a benzene ring. The final step involves the formation of the carboxamide group through amidation reactions, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, but typically involve modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[3-phenyl-3-(4-trifluoromethyl-phenoxy)-propyl]-succinamic acid
  • 4-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutyronitrile

Uniqueness

N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide stands out due to its specific combination of a fluorophenyl group and an oxazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-12-10-16(19-23-12)17(21)20(15-6-8-22-9-7-15)11-13-2-4-14(18)5-3-13/h2-5,10,15H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFHJSIZUNJNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=C(C=C2)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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